Cas no 4187-33-1 ((1S)-1-(2,5-dimethylphenyl)ethan-1-amine)

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine structure
4187-33-1 structure
Nome del prodotto:(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
Numero CAS:4187-33-1
MF:C10H15N
MW:149.232802629471
MDL:MFCD12757570
CID:44820
PubChem ID:7047659

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(2,5-Dimethylphenyl)ethanamine
    • (1S)-1-(2,5-dimethylphenyl)ethanamine
    • (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCL
    • Benzylamine,a,2,5-trimethyl-, (-)-
    • (S)-1-(2,5-Dimethyl-phenyl)-aethylamin
    • (S)-1-(2,5-dimethyl-phenyl)-ethylamine
    • Benzylamine,a,2,5-trimethyl-,(-)
    • 4187-33-1
    • Benzenemethanamine,a,2,5-trimethyl-,(S)-
    • SCHEMBL9984624
    • ULGHUDXDTMIEAM-VIFPVBQESA-N
    • [S,(?)]-alpha,2,5-Trimethylbenzylamine
    • A825682
    • (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE
    • CS-0000300
    • (1S)-1-(2,5-dimethylphenyl)ethan-1-amine
    • AKOS015840048
    • (S)-1-(2,5-dimethylphenyl)ethan-1-amine
    • Benzenemethanamine, ,2,5-trimethyl-, (S)- (9CI)
    • EN300-87849
    • DTXSID30427564
    • MDL: MFCD12757570
    • Inchi: 1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
    • Chiave InChI: ULGHUDXDTMIEAM-VIFPVBQESA-N
    • Sorrisi: N[C@@H](C)C1C=C(C)C=CC=1C

Proprietà calcolate

  • Massa esatta: 149.12000
  • Massa monoisotopica: 149.120449483g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 3.02340

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine Informazioni sulla sicurezza

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
K05709-5g
(1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
4187-33-1 >95%
5g
$1295 2023-09-04
Enamine
EN300-87849-0.05g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
0.05g
$140.0 2023-09-01
Enamine
EN300-87849-0.5g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
0.5g
$160.0 2023-09-01
Fluorochem
209968-25g
1S)-1-(2,5-Dimethylphenyl)ethylamine \xa0hydrochloride
4187-33-1 95%
25g
£1232.00 2022-03-01
Enamine
EN300-87849-0.25g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
0.25g
$152.0 2023-09-01
Enamine
EN300-87849-0.1g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
0.1g
$146.0 2023-09-01
Enamine
EN300-87849-1g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
1g
$166.0 2023-09-01
Enamine
EN300-87849-5g
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1
5g
$470.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070387-5g
(S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1 95+%
5g
¥10152.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070387-500mg
(S)-1-(2,5-dimethylphenyl)ethan-1-amine
4187-33-1 95+%
500mg
¥3456.00 2024-05-14
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4187-33-1)(1S)-1-(2,5-dimethylphenyl)ethan-1-amine
A825682
Purezza:99%
Quantità:5g
Prezzo ($):325.0